molecular formula C15H16N2O4S B4420975 3-[(benzylamino)sulfonyl]-4-methoxybenzamide

3-[(benzylamino)sulfonyl]-4-methoxybenzamide

Cat. No. B4420975
M. Wt: 320.4 g/mol
InChI Key: ZJRNFPWOLDQKKB-UHFFFAOYSA-N
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Description

3-[(Benzylamino)sulfonyl]-4-methoxybenzamide is a chemical compound that belongs to the class of sulfonamide derivatives. These compounds have garnered interest due to their wide range of applications in medicinal chemistry and material science. Although the specific applications related to drug use and dosage, as well as side effects, are excluded from this discussion, the synthesis, structure, and properties of these compounds offer valuable insights into their potential uses in various scientific fields.

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to this compound, often involves chemodivergent annulations, Rhodium(III)-catalyzed C-H activations, and reactions with sulfoxonium ylides. These methods allow for the construction of complex molecular architectures from simpler precursors, demonstrating the versatility of modern synthetic organic chemistry (Xu et al., 2018).

Molecular Structure Analysis

The molecular structure of N-methoxybenzamide derivatives can be characterized by single-crystal X-ray diffraction and Density Functional Theory (DFT) calculations. These studies reveal the impact of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry, including bond lengths, bond angles, and dihedral angles. Such analyses are crucial for understanding the reactivity and physical properties of these compounds (Karabulut et al., 2014).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including annulations, which are essential for creating complex molecular structures with potential biological activities. These reactions are facilitated by the presence of functional groups that can interact with catalysts or reactants, leading to the formation of cyclic compounds or the introduction of new functional groups (Yadagiri et al., 2018).

properties

IUPAC Name

3-(benzylsulfamoyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-21-13-8-7-12(15(16)18)9-14(13)22(19,20)17-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRNFPWOLDQKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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